Btffh
Overview
Description
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) is an organic compound with the chemical formula [(CF3)2P(O)]2NMCF3 . It is a colorless liquid with high thermal and chemical stability . It has low volatility and a high boiling point . It is insoluble in water but soluble in many organic solvents such as ethanol and acetone .
Synthesis Analysis
BTFFH is an important intermediate in organic synthesis and has a wide range of applications . It can be used as an initiator, catalyst, diazo source, active hydroxyl protecting agent, and more . It can also be used to prepare compounds containing hexafluorophosphate, such as hexafluorophosphate-containing ionic liquids . There are several methods for preparing BTFFH . One efficient method involves the reaction of tetramethylchloroformamidinium hexafluorophosphate (TCFH) with excess anhydrous KF .
Molecular Structure Analysis
The molecular formula of BTFFH is C9H16F7N2P . Its molecular weight is 316.20 g/mol . The InChI string is InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 . The canonical SMILES string is FP-(F)(F)(F)F.F\C(N1CCCC1)=N/2CCCC2 .
Physical And Chemical Properties Analysis
BTFFH is a colorless liquid with high thermal and chemical stability . It has low volatility and a high boiling point . It is insoluble in water but soluble in many organic solvents such as ethanol and acetone .
Scientific Research Applications
Application 1: Solid Phase Peptide Synthesis
- Summary of Application : BTFFH is used as a coupling reagent for the solid phase synthesis of a range of peptides, particularly those incorporating sensitive amino acids .
- Methods of Application : The onium reagent BTFFH reacts rapidly with carboxylic acids to give the corresponding acid fluorides or mixed anhydrides depending on the reaction conditions .
- Results or Outcomes : The use of BTFFH in peptide synthesis has been shown to be convenient and effective, particularly for peptides incorporating sensitive amino acids .
Application 2: Deoxofluorination
- Summary of Application : BTFFH is used as a deoxofluorination agent, particularly for alcohols .
- Methods of Application : BTFFH reacts with alcohols in the presence of Et3N-3HF and Et3N to produce the corresponding fluorides .
- Results or Outcomes : BTFFH has been found to be a stable, readily available, and mild deoxofluorination reagent with moderate fluorination ability. It has been used for effective deoxofluorination of some tertiary alcohols .
Application 3: Coupling of Octanoic Acid with tert-Pentylamine
- Summary of Application : BTFFH is used as a coupling reagent for the formation of amide bonds, particularly in the coupling of octanoic acid with tert-pentylamine .
- Methods of Application : The optimized BTFFH method involves the reaction of octanoic acid with tert-pentylamine in the presence of BTFFH .
- Results or Outcomes : The use of BTFFH in this reaction resulted in significantly improved yields. For example, the coupling of octanoic acid with tert-pentylamine by XtalFluor-E was reported in only 8% yield due to reaction with the released diethylamine. Using the optimized BTFFH method, the product was isolated in 91% yield .
properties
IUPAC Name |
1-[fluoro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUGQKOHJQOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=[N+]2CCCC2)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F7N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448994 | |
Record name | BTFFH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Btffh | |
CAS RN |
164298-25-3 | |
Record name | BTFFH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Fluoro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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